molecular formula C12H15N B13582434 3-(3-Cyclopropylphenyl)azetidine

3-(3-Cyclopropylphenyl)azetidine

Cat. No.: B13582434
M. Wt: 173.25 g/mol
InChI Key: FEXKHRBLBDACME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Cyclopropylphenyl)azetidine typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions due to the inherent challenges associated with this approach.

Industrial Production Methods: Industrial production of azetidines, including this compound, often involves polymerization techniques. Anionic and cationic ring-opening polymerization of azetidine monomers are common methods used in industrial settings . These methods allow for the production of polyamines with various structures and degrees of control, which are essential for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Cyclopropylphenyl)azetidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more stable amine derivatives.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted azetidines, amines, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(3-Cyclopropylphenyl)azetidine has a wide range of applications in scientific research:

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-(3-cyclopropylphenyl)azetidine

InChI

InChI=1S/C12H15N/c1-2-10(9-4-5-9)6-11(3-1)12-7-13-8-12/h1-3,6,9,12-13H,4-5,7-8H2

InChI Key

FEXKHRBLBDACME-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC=C2)C3CNC3

Origin of Product

United States

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